molecular formula C28H41Cl2N3O3 B608180 JDTic dihydrochloride CAS No. 785835-79-2

JDTic dihydrochloride

カタログ番号: B608180
CAS番号: 785835-79-2
分子量: 538.5 g/mol
InChIキー: QJNHURYCTCUGHH-AVWZHOAASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

JDTic 二塩酸塩は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 反応は、通常、制御された温度と不活性雰囲気下で行われ、望ましくない副反応を防ぎます

主な生成物

これらの反応から生成される主な生成物には、酸化によるキノン、還元によるアルコール、求核置換による置換ピペリジンが含まれます

科学研究の応用

JDTic 二塩酸塩は、以下を含む幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Pharmacological Applications

1. Kappa-Opioid Receptor Antagonism

JDTic is primarily recognized for its role as a potent antagonist of the kappa-opioid receptor (KOR). Its selective binding inhibits the receptor's activity, which is crucial for understanding pain perception and the effects of stress. Studies have shown that JDTic exhibits a long duration of action, with effects persisting for several weeks after administration, making it a valuable tool in pharmacological research .

2. Addiction Research

JDTic has been employed in various studies to investigate its potential in treating substance use disorders, particularly concerning nicotine and alcohol dependence. Research indicates that JDTic can attenuate withdrawal symptoms and reduce relapse behaviors associated with these substances. For instance, in animal models, JDTic significantly decreased alcohol-seeking behavior and reduced the expression of nicotine-induced conditioned place preference, suggesting its therapeutic potential in addiction treatment .

3. Depression and Anxiety Models

The compound has also been studied for its antidepressant and anxiolytic properties. Animal studies have demonstrated that JDTic can produce effects similar to those of traditional antidepressants, indicating its potential as a novel treatment option for mood disorders .

Table 1: Summary of Key Studies on JDTic Dihydrochloride

Study ReferenceFocus AreaFindings
KOR AntagonismJDTic shows high selectivity for KOR over other opioid receptors; effective for weeks post-administration.
Nicotine DependenceJDTic reduces withdrawal symptoms and blocks nicotine-induced reward pathways in animal models.
Alcohol Relapse PreventionDemonstrated effectiveness in diminishing alcohol-seeking behavior in rats during relapse tests.
Depression & AnxietyExhibits antidepressant-like effects; reduces anxiety-related behaviors in preclinical models.

Table 2: Behavioral Effects of JDTic in Animal Models

Behavior AssessedOutcome with JDTic (mg/kg)Statistical Significance
Alcohol Lever RespondingSignificant reduction at 1, 3, 10p<0.001p<0.001
Nicotine Conditioned Place PreferenceNo significant alteration observedp>0.05p>0.05
Anxiety-related BehaviorReduced responses observedp<0.01p<0.01

Case Studies

Case Study 1: Nicotine Withdrawal

In a controlled study assessing nicotine withdrawal symptoms, JDTic was administered to mice prior to exposure to nicotine. The results indicated a significant reduction in both physical and affective withdrawal signs compared to control groups, highlighting its potential as a therapeutic agent for smoking cessation .

Case Study 2: Alcohol-Seeking Behavior

Another study focused on the effects of JDTic on alcohol-seeking behavior demonstrated that rats treated with JDTic showed significantly lower lever pressing for alcohol during relapse conditions compared to saline-treated controls. This suggests that JDTic may effectively mitigate relapse triggers in alcohol dependence .

作用機序

JDTic 二塩酸塩は、κオピオイド受容体に選択的に結合し、その活性を阻害することで効果を発揮します。この拮抗作用により、受容体がその天然のリガンドと相互作用することができなくなり、下流のシグナル伝達経路が阻害されます。 関連するGタンパク質を含むκオピオイド受容体が、その分子標的です JDTic 二塩酸塩の長時間作用は、κオピオイド受容体の脱感作を長期にわたって誘導する能力に起因しています

類似の化合物との比較

類似の化合物

独自性

JDTic 二塩酸塩は、κオピオイド受容体に対する高い選択性と、長い作用時間に特徴があります。 他のκオピオイド受容体アンタゴニストとは異なり、JDTic 二塩酸塩は、受容体の脱感作を長期にわたって誘導することが示されており、κオピオイド受容体拮抗作用の長期的な影響を研究するための貴重なツールとなっています

生物活性

JDTic dihydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR), which has garnered attention for its potential therapeutic applications in various psychiatric and substance use disorders. This article delves into the biological activity of JDTic, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Profile

JDTic exhibits a high affinity for KOR, with an IC50 value of 0.02 nM, making it one of the most selective KOR antagonists available. Its selectivity is crucial as it minimizes interactions with other opioid receptors, which can lead to unwanted side effects. JDTic is characterized by a long duration of action, with effects persisting for weeks following administration due to its unique pharmacokinetic properties.

Key Pharmacokinetic Properties

  • Absorption : Peak plasma levels are reached within 30 minutes post-administration.
  • Elimination : JDTic shows a terminal half-life of approximately 9 days in the brain, indicating prolonged activity even after plasma concentrations decline significantly .
  • Brain Uptake : Unlike other KOR antagonists, JDTic demonstrates slow elimination from the brain, attributed to potential entrapment in cellular compartments such as lysosomes .

JDTic functions primarily as a KOR antagonist, blocking the effects of KOR agonists such as U50,488. This blockade has been linked to various behavioral outcomes in preclinical models:

  • Antinociception : JDTic effectively inhibits KOR-mediated antinociceptive responses in animal models .
  • Alcohol and Nicotine Effects : Studies indicate that JDTic can reduce alcohol-seeking behavior and attenuate withdrawal symptoms associated with nicotine dependence .

Research Findings and Case Studies

Several studies have explored the biological activity of JDTic across different contexts:

  • Alcohol-Seeking Behavior :
    • In a study involving male rats, JDTic administration significantly reduced lever pressing for alcohol during relapse testing. Rats treated with JDTic showed decreased alcohol intake compared to controls .
    • The effects were dose-dependent, with notable reductions observed at doses of 1 mg/kg and higher.
  • Nicotine Withdrawal :
    • Research demonstrated that JDTic could block nicotine withdrawal signs in mice, suggesting its potential utility in smoking cessation therapies .
    • The compound was shown to decrease somatic withdrawal signs in morphine-dependent rats, highlighting its broad applicability in addiction treatment.
  • Antidepressant and Anxiolytic Effects :
    • Preclinical studies have indicated that JDTic may produce antidepressant-like effects and reduce anxiety-related behaviors in animal models . Its influence on stress-induced behaviors suggests a role in treating mood disorders.

Safety and Adverse Effects

While JDTic has shown promise in various therapeutic areas, safety concerns have been raised during clinical trials. A phase 1 trial was halted due to adverse cardiovascular events, including instances of nonsustained ventricular tachycardia (NSVT) reported in some subjects receiving the drug . Although these events were asymptomatic and not common, they underscore the need for careful monitoring during further clinical evaluations.

特性

IUPAC Name

(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O3.2ClH/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22;;/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34);2*1H/t19-,25+,26+,28+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNHURYCTCUGHH-AVWZHOAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735337
Record name (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785835-79-2
Record name Jdtic dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0785835792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JDTIC DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR27M77CW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。